- Pharmacophore modeling, 3DQSAR, and docking-based design of polysubstituted quinolines derivatives as inhibitors of phosphodiesterase 4, and preliminary evaluation of their anti-asthmatic potential, Medicinal Chemistry Research, 2014, 23(12), 5008-5030
Cas no 951006-39-6 (Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate)
951006-39-6 structure
Product Name:Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate
Numéro CAS:951006-39-6
Le MF:C13H12INO3
Mégawatts:357.143755912781
MDL:MFCD12827793
CID:835642
PubChem ID:45588322
Update Time:2025-05-19
Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 1,4-dihydro-6-iodo-8-methyl-4-oxoquinoline-3-carboxylate
- Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate
- Ethyl 1,4-dihydro-6-iodo-8-methyl-4-oxo-3-quinolinecarboxylate (ACI)
- DTXSID40670625
- AKOS005072969
- SB72696
- CS-M0301
- 951006-39-6
- SCHEMBL5323382
- J-521199
- W17717
- SY333440
- DB-351627
- ethyl 6-iodo-8-methyl-4-oxo-1H-quinoline-3-carboxylate
- ethyl 4-hydroxy-6-iodo-8-methylquinoline-3-carboxylate
- GD-0084
- ethyl6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- MFCD12827793
- BNB00639
- Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate
-
- MDL: MFCD12827793
- Piscine à noyau: 1S/C13H12INO3/c1-3-18-13(17)10-6-15-11-7(2)4-8(14)5-9(11)12(10)16/h4-6H,3H2,1-2H3,(H,15,16)
- La clé Inchi: BHLKSAHVKKYWON-UHFFFAOYSA-N
- Sourire: O=C(C1C(=O)C2C=C(C=C(C=2NC=1)C)I)OCC
Propriétés calculées
- Qualité précise: 356.98619g/mol
- Masse isotopique unique: 356.98619g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 18
- Nombre de liaisons rotatives: 3
- Complexité: 394
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3
- Surface topologique des pôles: 55.4Ų
Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR18554-500mg |
Ethyl 1,4-dihydro-6-iodo-8-methyl-4-oxoquinoline-3-carboxylate |
951006-39-6 | 500mg |
£110.00 | 2024-05-23 | ||
| Apollo Scientific | OR18554-1g |
Ethyl 1,4-dihydro-6-iodo-8-methyl-4-oxoquinoline-3-carboxylate |
951006-39-6 | 1g |
£150.00 | 2024-05-23 | ||
| Apollo Scientific | OR18554-5g |
Ethyl 1,4-dihydro-6-iodo-8-methyl-4-oxoquinoline-3-carboxylate |
951006-39-6 | 5g |
£360.00 | 2024-05-23 | ||
| ChemScence | CS-M0301-1g |
ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate |
951006-39-6 | 1g |
$165.0 | 2022-04-26 | ||
| ChemScence | CS-M0301-5g |
ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate |
951006-39-6 | 5g |
$440.0 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E20900-5g |
Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate |
951006-39-6 | 98% | 5g |
¥7152.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E20900-1g |
Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate |
951006-39-6 | 98% | 1g |
¥2672.0 | 2023-09-08 | |
| TRC | E920608-50mg |
Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate |
951006-39-6 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E920608-100mg |
Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate |
951006-39-6 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E920608-500mg |
Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate |
951006-39-6 | 500mg |
$ 185.00 | 2022-06-05 |
Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Solvents: Diphenyl ether ; 240 °C; 2 h, reflux
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Diphenyl ether ; 45 min, 250 °C
Référence
- Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei, Chemical Biology & Drug Design, 2015, 85(5), 549-564
Méthode de production 3
Conditions de réaction
1.1 Solvents: Diphenyl ether ; 10 min, rt; 1.5 h, 240 °C; 240 °C → 225 °C
Référence
- Preparation of quinoline derivatives as PDE4 inhibitors, World Intellectual Property Organization, , ,
Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate Raw materials
Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate Preparation Products
Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate Littérature connexe
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
951006-39-6 (Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Wuhan ChemNorm Biotech Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif
上海帛亦医药科技有限公司
Membre gold
Fournisseur de Chine
Réactif
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Jiangsu Kolod Food Ingredients Co.,ltd
Membre gold
Fournisseur de Chine
Lot
PRIBOLAB PTE.LTD
Membre gold
Fournisseur de Chine
Réactif